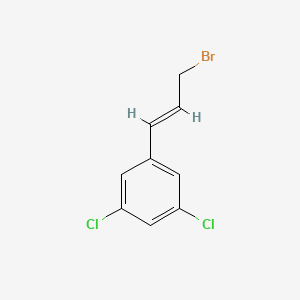

(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene

Description

(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene is a halogenated aromatic compound with the molecular formula C₉H₆BrCl₂ and a molecular weight of 264.8 g/mol. It features a benzene ring substituted with two chlorine atoms at the 3- and 5-positions and an (E)-configured 3-bromopropenyl group at the 1-position. The E stereochemistry places the bromine atom and the benzene ring on opposite sides of the propenyl double bond, influencing its dipole moment and intermolecular interactions. This compound is typically synthesized via stereoselective elimination or halogenation reactions and is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to its reactive halogen substituents .

Properties

CAS No. |

259818-55-8 |

|---|---|

Molecular Formula |

C9H7BrCl2 |

Molecular Weight |

265.96 g/mol |

IUPAC Name |

1-[(E)-3-bromoprop-1-enyl]-3,5-dichlorobenzene |

InChI |

InChI=1S/C9H7BrCl2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h1-2,4-6H,3H2/b2-1+ |

InChI Key |

SRSXOZWDONOCFD-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C=C/CBr |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CCBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene typically involves the reaction of 3,5-dichlorobenzene with 3-bromoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Scientific Research Applications

(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Key Insights:

Stereochemistry (E vs. Z) : The E isomer exhibits greater thermal stability and higher polarity than its Z counterpart due to reduced steric hindrance between the bromine atom and benzene ring .

Halogen Substitution :

- Bromine vs. Chlorine (propenyl group): Bromine’s larger atomic radius and weaker C-Br bond enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .

- Chlorine vs. Fluorine (benzene ring): Fluorine’s electronegativity increases the electron-withdrawing effect, altering reactivity in electrophilic aromatic substitutions.

Substitution Position on Benzene :

- 3,5-Dichloro substitution creates a meta-directing effect, whereas 2,4-dichloro substitution may lead to para-dominated reactivity patterns due to resonance effects.

Methodological Considerations for Structural Validation

Accurate comparisons rely on validated structural data. Programs like SHELXL (for crystal structure refinement) and PLATON (for geometry validation) are critical for confirming stereochemistry, bond lengths, and angles . For example, misassignment of E/Z configuration without X-ray crystallography could lead to erroneous property comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.